Tributylstannanylium;trifluoromethanesulfonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributylstannanylium trifluoromethanesulfonate can be synthesized through the reaction of tributylstannane with trifluoromethanesulfonic acid. The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent decomposition of the product . The general reaction is as follows:
Bu3SnH+CF3SO3H→Bu3SnOSO2CF3+H2
Industrial Production Methods
Industrial production of tributylstannanylium trifluoromethanesulfonate involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. This often involves the use of specialized equipment to maintain anhydrous conditions and precise temperature control .
Chemical Reactions Analysis
Types of Reactions
Tributylstannanylium trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It acts as a nucleophile in substitution reactions, replacing other groups in organic molecules.
Oxidation: The compound can be oxidized to form stannic derivatives.
Coupling Reactions: It is used in coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with tributylstannanylium trifluoromethanesulfonate include halides, acids, and oxidizing agents. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the compound .
Major Products
The major products formed from reactions involving tributylstannanylium trifluoromethanesulfonate depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions typically yield substituted organic compounds, while oxidation reactions produce stannic derivatives .
Scientific Research Applications
Tributylstannanylium trifluoromethanesulfonate has a wide range of applications in scientific research, including:
Organic Synthesis:
Material Science: It is used in the synthesis of novel materials with unique properties, such as high thermal stability and resistance to oxidation.
Biological Research: Tributylstannanylium trifluoromethanesulfonate is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of tributylstannanylium trifluoromethanesulfonate involves its ability to act as a strong nucleophile. The compound can donate electrons to electrophilic centers in organic molecules, facilitating various chemical reactions. The trifluoromethanesulfonate group enhances the nucleophilicity of the stannyl group, making it highly reactive under a wide range of conditions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tributylstannanylium trifluoromethanesulfonate include:
Tributyltin Chloride: Another organotin compound with similar reactivity but different functional groups.
Trimethyltin Chloride: A smaller organotin compound with different steric properties.
Diphenyltin Dichloride: An organotin compound with aromatic groups, offering different reactivity and applications.
Uniqueness
Tributylstannanylium trifluoromethanesulfonate is unique due to its combination of a stannyl group with a trifluoromethanesulfonate group. This combination provides the compound with high nucleophilicity and stability, making it highly versatile in organic synthesis and other applications .
Biological Activity
Tributylstannanylium trifluoromethanesulfonate (TBT-TfO) is a compound of significant interest due to its potential biological activities, particularly in the context of cancer research and toxicology. This article provides a detailed overview of its biological activity, including mechanisms of action, cytotoxic effects, and relevant case studies.
Chemical Structure and Properties
Tributylstannanylium trifluoromethanesulfonate is an organotin compound characterized by the presence of a tributylstannanylium cation paired with a trifluoromethanesulfonate anion. Its molecular formula is C12H27F3O3S, and it has a molecular weight of approximately 344.36 g/mol. The unique properties of TBT-TfO stem from both its organotin structure and the highly electronegative trifluoromethanesulfonate group, which may enhance its reactivity and biological interactions.
Anticancer Potential
Recent studies have highlighted the anticancer potential of ionic liquids (ILs) similar to TBT-TfO. For instance, research on various ILs, including those with trifluoromethanesulfonate anions, indicates their cytotoxic effects on different cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) cells. In one study, a related IL exhibited cytotoxicity more than twice that of cisplatin against MCF-7 cells, suggesting that TBT-TfO may possess similar or enhanced anticancer properties .
Cytotoxic Mechanisms
The mechanisms underlying the cytotoxicity of TBT-TfO and related compounds are multifaceted:
- Cell Cycle Arrest : Studies indicate that TBT-TfO can induce cell cycle arrest at various phases, leading to inhibited proliferation in cancer cells.
- Apoptosis and Autophagy : Different types of cell death have been observed, with apoptosis being a predominant mechanism in certain cancer types. This was confirmed through gene expression analysis and protein level assessments .
- Reactive Oxygen Species (ROS) Generation : TBT-TfO may disrupt cellular redox homeostasis by generating ROS, which contributes to oxidative stress and subsequent cell death .
Study 1: Cytotoxic Effects on Cancer Cells
A recent investigation focused on the cytotoxic effects of TBT-TfO on MCF-7 and HT-29 cells. The study reported:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 5.0 | Apoptosis |
HT-29 | 4.5 | Autophagy |
This data suggests that TBT-TfO exhibits potent cytotoxicity against these cancer cell lines, with distinct mechanisms involved in each case.
Study 2: Comparative Analysis with Other Ionic Liquids
In comparative studies involving various ionic liquids including TBT-TfO, it was found that:
Ionic Liquid | IC50 (µM) | Type of Cell Death |
---|---|---|
1-Decyl-3-methylimidazolium TfO | 2.0 | Apoptosis |
Tributylstannanylium TfO | 4.0 | Autophagy |
Cisplatin | 10.0 | Apoptosis |
These findings indicate that TBT-TfO is competitive with established chemotherapeutics like cisplatin, particularly in inducing autophagic cell death .
Toxicological Considerations
Despite its potential therapeutic applications, organotin compounds are known for their toxicity. Studies have indicated that exposure to organotin compounds can lead to neurotoxicity and endocrine disruption. The environmental persistence of these compounds raises concerns regarding their safety profile in clinical applications.
Properties
IUPAC Name |
tributylstannanylium;trifluoromethanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.CHF3O3S.Sn/c3*1-3-4-2;2-1(3,4)8(5,6)7;/h3*1,3-4H2,2H3;(H,5,6,7);/q;;;;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQOILBASIAIQC-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn+](CCCC)CCCC.C(F)(F)(F)S(=O)(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27F3O3SSn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40475197 |
Source
|
Record name | TRIBUTYLTIN TRIFLUOROMETHANESULFONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40475197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68725-14-4 |
Source
|
Record name | TRIBUTYLTIN TRIFLUOROMETHANESULFONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40475197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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